molecular formula C12H15NO4 B8506511 3-Cyclopentoxy-4-nitrobenzyl alcohol

3-Cyclopentoxy-4-nitrobenzyl alcohol

Cat. No.: B8506511
M. Wt: 237.25 g/mol
InChI Key: UCVRHQYQDFVOLI-UHFFFAOYSA-N
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Description

3-Cyclopentoxy-4-nitrobenzyl alcohol is a substituted benzyl alcohol derivative featuring a nitro group at the para position (C4) and a cyclopentyl ether (cyclopentoxy) group at the meta position (C3). Its molecular formula is C₁₂H₁₅NO₄, with an estimated molecular weight of 237.25 g/mol (calculated based on structural analogs). The nitro group confers electron-withdrawing properties, which may enhance the acidity of the benzyl alcohol hydroxyl group, while the bulky cyclopentoxy substituent introduces steric hindrance and lipophilicity. Though direct synthesis data for this compound is absent in the provided evidence, analogous nitrobenzyl alcohols are typically synthesized via nitration or reduction pathways.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(3-cyclopentyloxy-4-nitrophenyl)methanol

InChI

InChI=1S/C12H15NO4/c14-8-9-5-6-11(13(15)16)12(7-9)17-10-3-1-2-4-10/h5-7,10,14H,1-4,8H2

InChI Key

UCVRHQYQDFVOLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)CO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-cyclopentoxy-4-nitrobenzyl alcohol with key analogs, highlighting substituent effects on physical and chemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties/Applications
This compound C₁₂H₁₅NO₄ 237.25* C3: Cyclopentoxy; C4: Nitro N/A High lipophilicity; potential pharmaceutical intermediate
4-Nitrobenzyl alcohol C₇H₇NO₃ 153.14 C4: Nitro 92–94 Used in degradation studies
4-Chloro-3-nitrobenzyl alcohol C₇H₆ClNO₃ 187.58 C3: Nitro; C4: Chloro 62–64 Intermediate in halogenated aryl synthesis
4-Fluoro-3-nitrobenzyl alcohol C₇H₆FNO₃ 171.12* C3: Nitro; C4: Fluoro N/A Fluorinated analog for radiopharmaceuticals
4-Methoxy-3-nitrobenzyl alcohol C₈H₈NO₄ 182.15* C3: Nitro; C4: Methoxy N/A Electron-rich nitroarene for catalysis

Key Observations:

Substituent Effects on Acidity : The nitro group’s electron-withdrawing nature increases the hydroxyl group’s acidity compared to methoxy or alkoxy substituents. For example, 4-nitrobenzyl alcohol (pKa ~14.5) is more acidic than unsubstituted benzyl alcohol (pKa ~15.4).

Steric and Lipophilic Effects : The cyclopentoxy group in the target compound enhances lipophilicity (logP ~2.5 estimated), making it more suitable for lipid membrane penetration than smaller substituents like methoxy (logP ~1.2 for 4-methoxy-3-nitrobenzyl alcohol).

Thermal Stability : Bulky substituents (e.g., cyclopentoxy) may lower melting points due to disrupted crystal packing. For instance, 4-chloro-3-nitrobenzyl alcohol (mp 62–64°C) has a lower melting point than 4-nitrobenzyl alcohol (mp 92–94°C) despite a higher molecular weight, likely due to chloro’s steric effects.

Reactivity : Nitro groups facilitate reduction to amines, a key step in pharmaceutical synthesis. The cyclopentoxy group’s stability under basic conditions may allow selective functionalization of the nitro group.

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